N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane framework is a common motif in many bioactive molecules, making this compound of significant interest to researchers.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the context of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Future Directions
The future directions for research on “N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” and similar compounds could involve the development of more efficient reactions to access bicyclic ketone derivatives, particularly those bearing a bicyclo [2.2.1]heptane or bicyclo [3.2.1]octane skeleton . This could lead to the discovery of novel perfume ingredients and other biologically significant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. This reaction can be followed by various functional group modifications to introduce the 2,4-dimethoxyphenyl and carboxamide groups. For example, the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for converting ketones to alcohols or amides to amines.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure allows for high-affinity binding to its targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: Another compound with a bicyclic core, used as a CXCR2 antagonist.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist with high selectivity and stability in biological systems makes it particularly valuable for therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-17(2)18(3)8-9-19(17,11-15(18)21)16(22)20-13-7-6-12(23-4)10-14(13)24-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZXBLVFBLTHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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